Calcium bis(di(tert-butyl)naphthalenesulphonate)
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Overview
Description
Calcium bis(di(tert-butyl)naphthalenesulphonate) is a chemical compound with the molecular formula C36H46CaO6S2 and a molecular weight of 678.95484 g/mol . This compound is known for its unique structure, which includes two tert-butyl groups attached to a naphthalenesulphonate moiety, coordinated with a calcium ion. It is used in various scientific and industrial applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of calcium bis(di(tert-butyl)naphthalenesulphonate) typically involves the reaction of di(tert-butyl)naphthalenesulphonic acid with a calcium salt, such as calcium chloride. The reaction is carried out in an organic solvent under controlled temperature and pH conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of calcium bis(di(tert-butyl)naphthalenesulphonate) follows a similar synthetic route but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to maintain the quality and consistency of the product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
Calcium bis(di(tert-butyl)naphthalenesulphonate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulphone derivatives.
Reduction: Reduction reactions can lead to the formation of naphthalenesulphinate derivatives.
Substitution: The tert-butyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminium hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products Formed
Oxidation: Sulphone derivatives.
Reduction: Naphthalenesulphinate derivatives.
Substitution: Various substituted naphthalenesulphonates depending on the reagents used.
Scientific Research Applications
Calcium bis(di(tert-butyl)naphthalenesulphonate) has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Employed in biochemical assays and as a stabilizing agent for certain enzymes.
Medicine: Investigated for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mechanism of Action
The mechanism of action of calcium bis(di(tert-butyl)naphthalenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It can also interact with biological macromolecules, such as proteins and nucleic acids, affecting their structure and function .
Comparison with Similar Compounds
Similar Compounds
Calcium bis(di(tert-butyl)benzenesulphonate): Similar structure but with a benzene ring instead of a naphthalene ring.
Calcium bis(di(tert-butyl)toluenesulphonate): Contains a toluene ring, differing in the position of the tert-butyl groups.
Uniqueness
Calcium bis(di(tert-butyl)naphthalenesulphonate) is unique due to its naphthalene ring structure, which provides distinct chemical properties compared to its benzene and toluene analogs. This uniqueness makes it particularly useful in specific applications where the naphthalene ring’s electronic and steric effects are advantageous .
Properties
CAS No. |
85614-29-5 |
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Molecular Formula |
C36H46CaO6S2 |
Molecular Weight |
679.0 g/mol |
IUPAC Name |
calcium;2,3-ditert-butylnaphthalene-1-sulfonate |
InChI |
InChI=1S/2C18H24O3S.Ca/c2*1-17(2,3)14-11-12-9-7-8-10-13(12)16(22(19,20)21)15(14)18(4,5)6;/h2*7-11H,1-6H3,(H,19,20,21);/q;;+2/p-2 |
InChI Key |
ZMZJSSHWIFTNKO-UHFFFAOYSA-L |
Canonical SMILES |
CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].[Ca+2] |
Origin of Product |
United States |
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